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Compound Name: Salbutamol-d9
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Abstract

Salbutamol-d9 is the deuterated analog of Salbutamol, a widely used short-acting 2-
adrenergic receptor agonist for the management of bronchospasm in conditions like asthma
and chronic obstructive pulmonary disease (COPD). This technical guide provides a
comprehensive overview of the chemical structure, properties, and analytical applications of
Salbutamol-d9. Its primary utility lies in its role as a stable isotope-labeled internal standard for
the highly accurate quantification of Salbutamol in biological matrices and pharmaceutical
formulations using mass spectrometry-based methods. This document details its
physicochemical properties, provides insights into its synthesis, and outlines its application in
analytical methodologies. Furthermore, it describes the mechanism of action of Salbutamol
through the 2-adrenergic signaling pathway.

Chemical Structure and Properties

Salbutamol-d9 is structurally identical to Salbutamol, with the exception of nine hydrogen
atoms being replaced by their heavier isotope, deuterium. This isotopic labeling is strategically
placed on the tert-butyl group, a region of the molecule less susceptible to metabolic alteration,
thus ensuring its stability and co-elution with the unlabeled analyte during chromatographic

separation.

Chemical Structure:
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e IUPAC Name: 4-(1-hydroxy-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethyl)-2-
(hydroxymethyl)phenol[1]

e Synonyms: (x)-Albuterol-d9, (x)-Salbutamol-d9, DL-Salbutamol-d9
The molecular structure of Salbutamol-d9 is as follows:
Physicochemical Properties:

A summary of the key physicochemical properties of Salbutamol-d9 is presented in the table
below. Data for unlabeled Salbutamol is included for comparison.

Property Salbutamol-d9 Salbutamol

Chemical Formula C13H12D9NOs3 C13H21NOs

Molecular Weight 248.37 g/mol [2] 239.31 g/mol
Appearance White to off-white solid[3] White crystalline powder

Not explicitly reported,

Melting Point expected to be similar to 157-160 °C
Salbutamol
Boiling Point Not available Not available

Not explicitly reported,

pKa expected to be similar to 9.07, 10.37
Salbutamol
- Slightly soluble in methanol Sparingly soluble in water,
Solubility _
and water[2] soluble in ethanol
Storage Conditions -20°C[3] Room temperature

Spectroscopic Data

The isotopic labeling of Salbutamol-d9 results in distinct spectroscopic signatures compared to
its non-deuterated counterpart.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed high-resolution spectrum for Salbutamol-d9 is not readily available in the
public domain, the Certificate of Analysis from suppliers confirms that the NMR spectrum
conforms to the expected structure[2]. The absence of proton signals from the tert-butyl group
in the *H NMR spectrum and the characteristic changes in the 13C NMR spectrum are key
identifiers. For reference, the reported *H NMR chemical shifts for unlabeled Salbutamol in
water are provided below.

IH NMR Chemical Shifts of Salbutamol (in D20):

Chemical Shift (ppm) Multiplicity Assighment
7.35 d Aromatic CH
6.95 d Aromatic CH
6.85 dd Aromatic CH
4.85 t CH-OH

4.65 S CH2-OH

3.15 m CH2-N

1.35 s C(CHs)3

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for the application of Salbutamol-d9. The nine
deuterium atoms result in a mass shift of +9 Da compared to unlabeled Salbutamol.

Mass Spectrometry Data:

Parameter Salbutamol-d9 Salbutamol
[M+H]* m/z 249.2 m/z 240.2
Isotopic Purity >99% (do)[2] N/A
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The fragmentation pattern of Salbutamol-d9 in tandem mass spectrometry (MS/MS) is crucial
for its use as an internal standard. The deuterated tert-butyl group influences the
fragmentation, leading to characteristic product ions that can be used for selective reaction
monitoring (SRM) or multiple reaction monitoring (MRM) in quantitative analyses.

Synthesis

While a detailed, step-by-step protocol for the synthesis of Salbutamol-d9 is not publicly
available, the general synthetic routes for Salbutamol can be adapted to introduce the
deuterium labels. A common industrial synthesis of Salbutamol starts from 4-
hydroxyacetophenone[4]. The introduction of the deuterated tert-butyl group can be achieved
by using deuterated tert-butylamine in the amination step. The synthesis of deuterated tert-
butylamine can be accomplished through various methods, including the reaction of deuterated
isobutylene with ammonia or the reduction of deuterated pivalonitrile.

A generalized synthetic workflow is depicted below:

Amination with
4-Hydroxyacetophenone Bromination P-| a-Bromo-4-hydroxyacetophenone (CD3)3C-NH2 P Protected a-amino ketone M Salbutamol-d9

Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of Salbutamol-d9.

Pharmacological Action: B2-Adrenergic Receptor
Signaling Pathway

Salbutamol, and by extension Salbutamol-d9, exerts its therapeutic effect as a selective
agonist of the B2-adrenergic receptor, which is predominantly found on the smooth muscle cells
of the airways. The activation of this G-protein coupled receptor (GPCR) initiates a signaling
cascade that leads to bronchodilation.

Upon binding of Salbutamol to the 2-adrenergic receptor, the associated Gs protein is
activated. This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of
ATP to cyclic AMP (cAMP). The elevated intracellular levels of CAMP activate Protein Kinase A
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(PKA). PKA then phosphorylates various downstream targets, ultimately leading to a decrease
in intracellular calcium concentrations and the relaxation of airway smooth muscle.

The signaling pathway is illustrated in the following diagram:
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Caption: The B2-adrenergic receptor signaling pathway activated by Salbutamol.
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Experimental Protocols: Quantification of
Salbutamol using Salbutamol-d9 as an Internal
Standard

Salbutamol-d9 is primarily used as an internal standard in quantitative analysis of Salbutamol
by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a
representative experimental protocol.

Sample Preparation (Human Plasma)

e Spiking: To 100 pL of human plasma, add 10 uL of Salbutamol-d9 internal standard solution
(concentration will depend on the specific assay requirements).

o Protein Precipitation: Add 300 pL of acetonitrile to the plasma sample.

» Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein
precipitation.

o Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.
o Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
o Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

¢ Reconstitution: Reconstitute the dried residue in 100 uL of the mobile phase.

LC-MS/MS Analysis

o LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance
liquid chromatography (UHPLC) system.

¢ Column: A C18 reversed-phase column is commonly used.

» Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and an aqueous
buffer (e.g., ammonium formate or formic acid in water). The gradient or isocratic elution will
depend on the specific method.
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e Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive
electrospray ionization (ESI+) mode.

e MRM Transitions:
o Salbutamol: Precursor ion (m/z 240.2) — Product ion (e.g., m/z 148.1)
o Salbutamol-d9: Precursor ion (m/z 249.2) — Product ion (e.g., m/z 157.1)

The workflow for a typical quantitative analysis is as follows:

Biological Sample . Spike with . Sample Preparation | LC Separation w | MS/MS Detection N T
(e.g., Plasma) ™| salbutamol-d9 ™1 (e.g., Protein Precipitation) 1 (Cc18 Column) 1 (MRM Mode) QueniiE

Click to download full resolution via product page

Caption: A general workflow for the quantification of Salbutamol using Salbutamol-d9.

Conclusion

Salbutamol-d9 is an indispensable tool for researchers, scientists, and drug development
professionals involved in the quantitative analysis of Salbutamol. Its stable isotopic labeling
ensures its suitability as an internal standard, enabling robust and accurate bioanalytical
method development and validation. This technical guide has provided a comprehensive
overview of its chemical structure, physicochemical properties, and analytical applications,
serving as a valuable resource for its effective utilization in a laboratory setting. The detailed
understanding of its properties and the signaling pathway of its parent compound facilitates its
application in pharmacokinetic, toxicokinetic, and clinical studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b602545#chemical-structure-and-properties-of-
salbutamol-d9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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